rel-(3aR,6aR)-6a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(3aR,6aR)-6a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole: is a complex organic compound characterized by its unique hexahydro-furo-pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale chemical reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: rel-(3aR,6aR)-6a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions: The common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Chemistry: In chemistry, rel-(3aR,6aR)-6a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications .
Medicine: In medicine, this compound is explored for its potential use in drug development. Its unique structure and reactivity make it a candidate for the design of novel pharmaceuticals .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of rel-(3aR,6aR)-6a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- rel-(2r,3ar,6ar)-5-(tert-butoxycarbonyl)hexahydro-2h-furo[2,3-c]pyrrole-2-carboxylic acid
- rel-(3aR,8aR)-3,3a,8,8a-Tetrahydro-7-methoxy-3a-methyl-2H-furo[3′,2′:4,5]pyrrolo
Comparison: Compared to these similar compounds, rel-(3aR,6aR)-6a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole is unique due to its specific methoxymethyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(3aR,6aR)-6a-(methoxymethyl)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole |
InChI |
InChI=1S/C8H15NO2/c1-10-6-8-5-9-4-7(8)2-3-11-8/h7,9H,2-6H2,1H3/t7-,8-/m1/s1 |
InChI Key |
XQRDAJSZZBOODP-HTQZYQBOSA-N |
Isomeric SMILES |
COC[C@]12CNC[C@H]1CCO2 |
Canonical SMILES |
COCC12CNCC1CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.